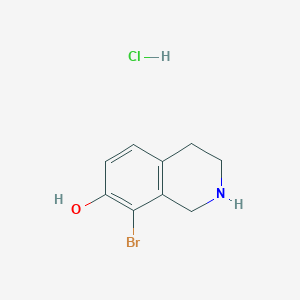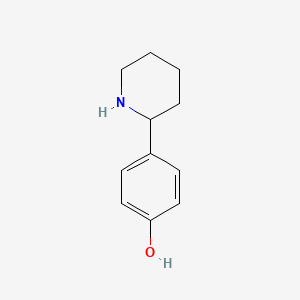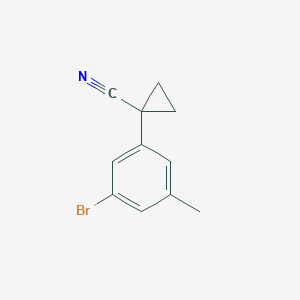
1-(3-Bromo-5-methylphenyl)cyclopropanecarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-bromo-5-methylphenyl)cyclopropane-1-carbonitrile is an organic compound characterized by a cyclopropane ring attached to a phenyl group substituted with a bromine atom and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-bromo-5-methylphenyl)cyclopropane-1-carbonitrile typically involves the cyclopropanation of a suitable phenyl derivative. One common method is the reaction of 3-bromo-5-methylbenzyl chloride with sodium cyanide in the presence of a phase transfer catalyst to form the corresponding nitrile. This is followed by a cyclopropanation reaction using a suitable cyclopropanating agent such as diazomethane or a Simmons-Smith reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the use of safer and more environmentally friendly reagents and solvents is often prioritized in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-bromo-5-methylphenyl)cyclopropane-1-carbonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl group can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: The nitrile group can be reduced to form amines.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products
Substitution: Formation of substituted phenylcyclopropane derivatives.
Oxidation: Formation of alcohols or carboxylic acids.
Reduction: Formation of primary amines.
Aplicaciones Científicas De Investigación
1-(3-bromo-5-methylphenyl)cyclopropane-1-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential as a pharmacophore in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(3-bromo-5-methylphenyl)cyclopropane-1-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopropane ring can introduce strain into the molecule, affecting its reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(4-bromo-3-methylphenyl)cyclopropane-1-carbonitrile
- 1-(3-bromo-5-fluorophenyl)cyclopropane-1-carbonitrile
- 1-(3-bromophenyl)cyclopropane-1-carbonitrile
Uniqueness
1-(3-bromo-5-methylphenyl)cyclopropane-1-carbonitrile is unique due to the specific positioning of the bromine and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the nitrile group also adds to its versatility in synthetic applications.
Propiedades
Fórmula molecular |
C11H10BrN |
|---|---|
Peso molecular |
236.11 g/mol |
Nombre IUPAC |
1-(3-bromo-5-methylphenyl)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C11H10BrN/c1-8-4-9(6-10(12)5-8)11(7-13)2-3-11/h4-6H,2-3H2,1H3 |
Clave InChI |
FJBTYYDQYASXIY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1)Br)C2(CC2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


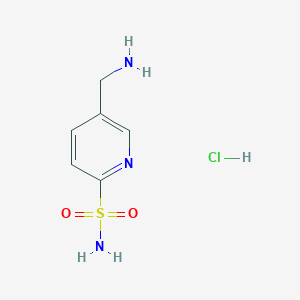
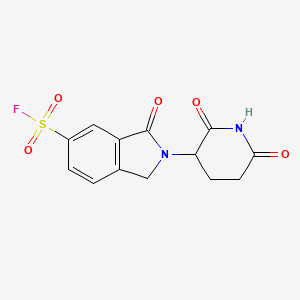
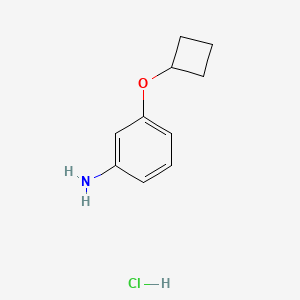
aminehydrochloride](/img/structure/B13588867.png)
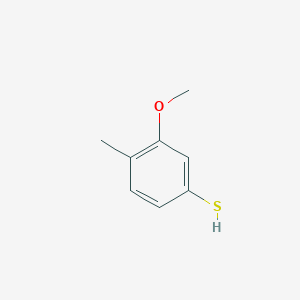
![1-[(2-Methoxy-3-methylphenyl)methyl]piperazine](/img/structure/B13588885.png)
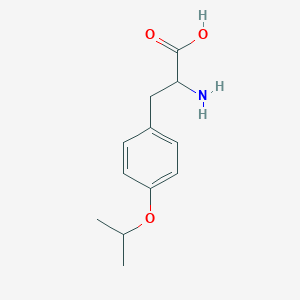
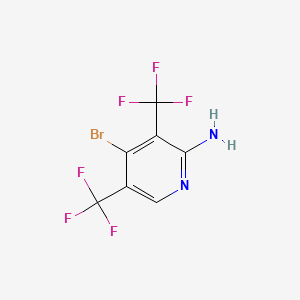
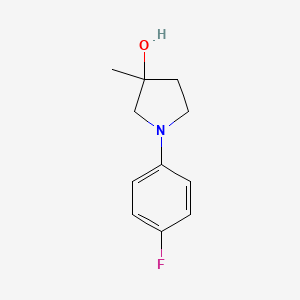
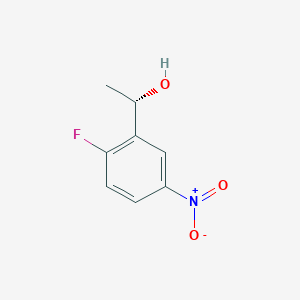
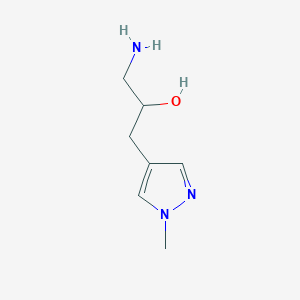
![N-(2-aminoethyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide,trifluoroaceticacid](/img/structure/B13588910.png)
